molecular formula C20H23N5O B5635882 8-[(3,5-dimethyl-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)carbonyl]-2,3,4,9-tetrahydro-1H-carbazole

8-[(3,5-dimethyl-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)carbonyl]-2,3,4,9-tetrahydro-1H-carbazole

Cat. No. B5635882
M. Wt: 349.4 g/mol
InChI Key: GJFJXMSHCVYMEP-UHFFFAOYSA-N
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Description

Synthesis Analysis

Several studies focus on synthesizing heterocyclic compounds with complex frameworks, utilizing multicomponent reactions, and exploring various synthetic pathways to introduce different substituents and achieve novel derivatives with potential pharmacological properties. For instance, the synthesis of 1H-pyrazolo[3,4-e]-s-triazolo[3,4-c]-as-triazines and related derivatives showcases the versatility of heterocyclic chemistry in generating compounds with intricate molecular structures (Youssef et al., 1984).

Molecular Structure Analysis

Structural analyses of these compounds often involve sophisticated techniques such as X-ray diffraction, NMR spectroscopy, and computational modeling to elucidate their molecular configurations, conformations, and potential for intermolecular interactions. The study of pyrano[3,4-c][1,2,4]triazolo-[4,3-a]pyridine derivatives highlights the use of X-ray structural analysis to confirm the presence of intermolecular hydrogen bonds, demonstrating the compound's potential bioactive conformation (Paronikyan et al., 2016).

properties

IUPAC Name

(3,5-dimethyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-(6,7,8,9-tetrahydro-5H-carbazol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O/c1-12-10-24(11-18-23-22-13(2)25(12)18)20(26)16-8-5-7-15-14-6-3-4-9-17(14)21-19(15)16/h5,7-8,12,21H,3-4,6,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJFJXMSHCVYMEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC2=NN=C(N12)C)C(=O)C3=CC=CC4=C3NC5=C4CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[(3,5-dimethyl-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)carbonyl]-2,3,4,9-tetrahydro-1H-carbazole

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